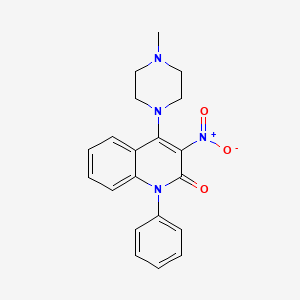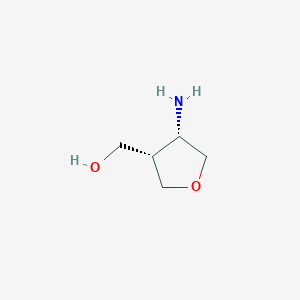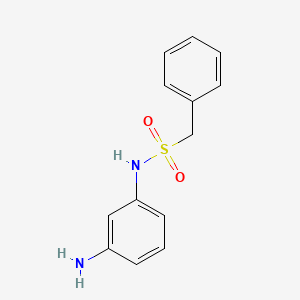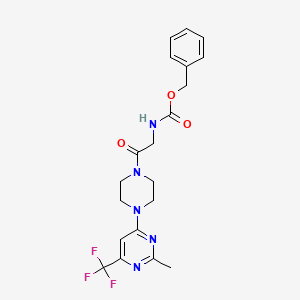![molecular formula C27H23FN4O2 B2802848 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189504-49-1](/img/structure/B2802848.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound with intriguing properties and applications across various fields, including medicinal chemistry and material science. Its complex structure, featuring multiple aromatic rings and functional groups, offers unique interactions and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic synthesis. The synthetic route often includes:
Formation of the Indole Core: : Typically achieved through Fischer indole synthesis, involving the reaction of phenylhydrazine and a carbonyl compound under acidic conditions.
Pyrimidine Ring Construction: : Cyclization reactions to form the pyrimidine ring.
Fluorination: : Introduction of the fluorine atom via electrophilic fluorination.
Acylation: : Introduction of the acetamide moiety through reactions with acetic anhydride or related reagents.
Industrial Production Methods: Industrial production methods would aim to optimize yield and purity while minimizing cost and environmental impact. This may involve:
Catalysis: : Use of specific catalysts to increase reaction rates.
Continuous Flow Chemistry: : For scalable and consistent production.
Green Chemistry Principles: : To ensure sustainable practices.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the benzyl group.
Reduction: : Reduction reactions may target the carbonyl group within the indole moiety.
Substitution: : Electrophilic and nucleophilic substitutions can occur, especially on the aromatic rings.
Oxidation: : Using oxidizing agents such as potassium permanganate.
Reduction: : Employing reducing agents like lithium aluminium hydride.
Substitution: : Various halogenation agents for substitution reactions.
Oxidation: : Formation of corresponding benzaldehyde derivatives.
Reduction: : Production of alcohols or amines.
Substitution: : Diverse substituted products based on the reagents used.
Scientific Research Applications
Chemistry:
Ligand Design: : Utilized in designing ligands for metal complexes.
Organic Synthesis: : A building block in complex organic syntheses.
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structural mimicry of natural substrates.
Pharmaceutical Development: : Investigated for its potential therapeutic properties in treating various diseases.
Material Science: : Possible use in creating advanced materials due to its unique properties.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide exerts its effects can vary:
Molecular Targets:Enzymes: : Interaction with enzymes, potentially inhibiting their activity.
Receptors: : Binding to specific receptors, altering signal transduction pathways.
Signal Transduction: : Altering pathways related to cell growth, apoptosis, or metabolism.
Metabolic Pathways: : Interfering with metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds:
Indole Derivatives: : Compounds like indole-3-carbinol, sharing the indole core.
Fluorinated Pyrimidines: : Such as 5-fluorouracil, known for its medicinal applications.
Benzylated Compounds: : Benzyl groups are common in various bioactive molecules.
Uniqueness: 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide stands out due to its specific combination of these structural features, which imparts unique chemical reactivity and potential biological activity.
This compound is a fascinating example of the interplay between structure and function in chemistry, with wide-ranging implications for scientific research and practical applications.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-10-18(2)12-21(11-17)30-24(33)15-32-23-9-8-20(28)13-22(23)25-26(32)27(34)31(16-29-25)14-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOBJVSIQIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1,1'-Biphenyl]-4-yloxy}-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2802781.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2802782.png)
![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)


![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2802787.png)
![8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2802788.png)
